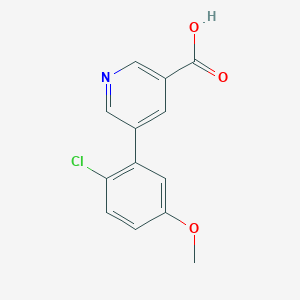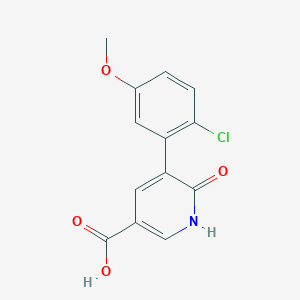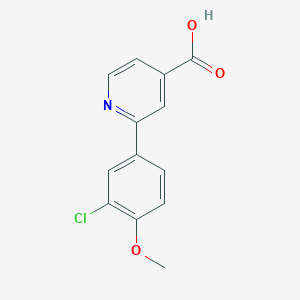
5-(2-Chloro-5-methoxyphenyl)-2-hydroxynicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chloro-5-methoxyphenyl)-2-hydroxynicotinic acid (5-CMHN) is a synthetic compound that has been studied for its potential medicinal properties. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor activities. 5-CMHN has also been studied for its potential therapeutic applications in various diseases, such as cancer, diabetes, and cardiovascular diseases.
Wissenschaftliche Forschungsanwendungen
5-(2-Chloro-5-methoxyphenyl)-2-hydroxynicotinic acid, 95% has been studied for its potential therapeutic applications in various diseases, such as cancer, diabetes, and cardiovascular diseases. It has been found to possess anti-inflammatory, antioxidant, and anti-tumor activities. In addition, 5-(2-Chloro-5-methoxyphenyl)-2-hydroxynicotinic acid, 95% has been found to possess antiviral, antifungal, and anti-malarial properties. Furthermore, 5-(2-Chloro-5-methoxyphenyl)-2-hydroxynicotinic acid, 95% has been studied for its potential use in drug delivery systems, as it can be used to increase the solubility and bioavailability of drugs.
Wirkmechanismus
The exact mechanism of action of 5-(2-Chloro-5-methoxyphenyl)-2-hydroxynicotinic acid, 95% is not yet fully understood. However, it is believed that 5-(2-Chloro-5-methoxyphenyl)-2-hydroxynicotinic acid, 95% exerts its biological activities by modulating the activity of various enzymes and receptors. For example, 5-(2-Chloro-5-methoxyphenyl)-2-hydroxynicotinic acid, 95% has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In addition, 5-(2-Chloro-5-methoxyphenyl)-2-hydroxynicotinic acid, 95% has been found to modulate the activity of various receptors, such as the nuclear factor kappa-B (NF-κB) and the peroxisome proliferator-activated receptor gamma (PPARγ).
Biochemical and Physiological Effects
5-(2-Chloro-5-methoxyphenyl)-2-hydroxynicotinic acid, 95% has been found to possess a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, antioxidant, and anti-tumor activities. In addition, 5-(2-Chloro-5-methoxyphenyl)-2-hydroxynicotinic acid, 95% has been found to possess antiviral, antifungal, and anti-malarial properties. Furthermore, 5-(2-Chloro-5-methoxyphenyl)-2-hydroxynicotinic acid, 95% has been found to possess neuroprotective, cardioprotective, and hepatoprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(2-Chloro-5-methoxyphenyl)-2-hydroxynicotinic acid, 95% in lab experiments has several advantages. It is a synthetic compound that can be easily synthesized in high yields. In addition, it is relatively inexpensive and readily available. Furthermore, 5-(2-Chloro-5-methoxyphenyl)-2-hydroxynicotinic acid, 95% is stable and can be stored for long periods of time.
However, there are several limitations to the use of 5-(2-Chloro-5-methoxyphenyl)-2-hydroxynicotinic acid, 95% in lab experiments. It is not approved for human use and has not been extensively studied in humans. In addition, its mechanism of action is not fully understood. Furthermore, its effects on humans are not yet known.
Zukünftige Richtungen
The future directions for research on 5-(2-Chloro-5-methoxyphenyl)-2-hydroxynicotinic acid, 95% include further studies on its mechanism of action, its effects on humans, and its potential therapeutic applications. In addition, further studies should be conducted to determine the optimal dosage and duration of treatment with 5-(2-Chloro-5-methoxyphenyl)-2-hydroxynicotinic acid, 95%. Furthermore, further studies should be conducted to investigate the potential side effects of 5-(2-Chloro-5-methoxyphenyl)-2-hydroxynicotinic acid, 95%. Finally, further research should be conducted to investigate the potential synergistic effects of 5-(2-Chloro-5-methoxyphenyl)-2-hydroxynicotinic acid, 95% with other drugs.
Synthesemethoden
5-(2-Chloro-5-methoxyphenyl)-2-hydroxynicotinic acid, 95% can be synthesized through a variety of methods. One of the most common methods is the reaction between 2-chloro-5-methoxyphenol and hydroxynicotinic acid (HNA) in the presence of sodium hydroxide. This reaction produces 5-(2-Chloro-5-methoxyphenyl)-2-hydroxynicotinic acid, 95% in high yields (up to 95%). Another method involves the reaction between 2-chloro-5-methoxyphenol and HNA in the presence of piperidine. This method produces 5-(2-Chloro-5-methoxyphenyl)-2-hydroxynicotinic acid, 95% in yields of up to 80%.
Eigenschaften
IUPAC Name |
5-(2-chloro-5-methoxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4/c1-19-8-2-3-11(14)9(5-8)7-4-10(13(17)18)12(16)15-6-7/h2-6H,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYLPNAUVWEABD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CNC(=O)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687922 |
Source


|
| Record name | 5-(2-Chloro-5-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261911-04-9 |
Source


|
| Record name | 5-(2-Chloro-5-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxynicotinic acid, 95%](/img/structure/B6391833.png)
![4-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid, 95%](/img/structure/B6391840.png)
![2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]isonicotinic acid, 95%](/img/structure/B6391847.png)
![2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]isonicotinic acid, 95%](/img/structure/B6391848.png)
![2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95%](/img/structure/B6391849.png)

![6-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95%](/img/structure/B6391860.png)






